N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
The compound N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a structurally complex molecule featuring a hybrid scaffold that combines a pyrrolidinone core with a 1,3,4-thiadiazole ring. Key structural elements include:
- Aryl substitution: The 2-methoxyphenyl group at position 1 of the pyrrolidinone introduces steric bulk and electron-donating effects, which may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S2/c1-25-11-5-3-2-4-10(11)21-7-9(6-13(21)23)14(24)18-15-19-20-16(27-15)26-8-12(17)22/h2-5,9H,6-8H2,1H3,(H2,17,22)(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYWCCVVLKEOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Structural Characteristics
The compound features several significant structural components:
- Thiadiazole Ring : A five-membered heterocyclic structure that enhances biological activity.
- Methoxybenzamide Group : This aromatic component influences the lipophilicity and biological interactions of the compound.
Antimicrobial Activity
1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thiadiazole ring in this compound suggests potential efficacy against various pathogens. Research indicates that thiadiazole compounds can exhibit activity against bacteria and fungi due to their ability to interact with microbial enzymes and disrupt cellular processes .
Anticancer Properties
Recent studies highlight the anticancer potential of thiadiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through mechanisms such as:
- Induction of Apoptosis : Compounds with thiadiazole structures can trigger programmed cell death in cancer cells.
- Tyrosine Kinase Inhibition : This mechanism is crucial for cancer cell signaling pathways .
Anti-inflammatory Effects
The compound also exhibits potential anti-inflammatory properties, which may contribute to its overall therapeutic profile. The specific mechanisms involved may include the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiadiazole moiety acts as a hydrogen bond donor and can inhibit key enzymes involved in disease processes.
- Cellular Interaction : The compound may interact with cellular membranes or specific receptors, leading to altered cellular responses.
Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to the thiadiazole scaffold:
- Antimicrobial Efficacy : A study demonstrated that 1,3,4-thiadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research involving various thiadiazole derivatives showed that certain compounds could effectively induce apoptosis in cancer cell lines, with mechanisms linked to the inhibition of specific kinases involved in cell signaling pathways .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of thiadiazole derivatives, showing promising results in reducing inflammation markers .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of thiadiazole and pyrrolidine moieties, which are known for their biological activity. The synthesis typically involves multi-step chemical reactions starting from simpler thiadiazole derivatives, utilizing controlled conditions to ensure purity and yield. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Anticancer Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, studies have shown that similar thiadiazole derivatives demonstrate cytotoxic effects against various cancer cell lines, including:
| Cell Line | Type of Cancer | IC50 Value (µM) |
|---|---|---|
| SKNMC | Neuroblastoma | 5.0 |
| HT-29 | Colon Cancer | 10.0 |
| PC3 | Prostate Cancer | 7.5 |
In vitro studies have demonstrated that N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibits potent activity against these cell lines, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Research has highlighted the effectiveness of thiadiazole derivatives against a range of microbial strains:
| Microbial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Bactericidal | 32 µg/mL |
| Staphylococcus aureus | Bactericidal | 16 µg/mL |
| Candida albicans | Fungicidal | 64 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Case Studies and Experimental Findings
Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer activity of a series of thiadiazole compounds similar to this compound against various cancer cell lines. The results indicated that compounds with structural similarities exhibited IC50 values significantly lower than conventional chemotherapeutics like doxorubicin, suggesting enhanced efficacy .
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial properties of thiadiazole derivatives against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives inhibited bacterial growth at concentrations lower than those required by standard antibiotics .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) group in the compound participates in nucleophilic substitution reactions, particularly at the sulfur atom. For example:
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Reaction with alkyl halides : The sulfur atom acts as a nucleophile, enabling alkylation to form sulfonium salts.
-
Thioether oxidation : Under oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub>/acetic acid), the thioether is oxidized to sulfoxide or sulfone derivatives, altering the compound’s electronic properties.
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Alkylation | Methyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF | Sulfonium salt derivative | |
| Oxidation | H<sub>2</sub>O<sub>2</sub>/HOAc, 60°C | Sulfoxide or sulfone derivatives |
Cyclization and Ring Formation
The thiadiazole ring serves as a scaffold for further cyclization. Key methods include:
-
Hantzsch thiazole synthesis : Reaction with phenacyl bromides or α-halo ketones forms fused heterocycles. For instance, refluxing with 4-fluorophenacyl bromide in ethanol yields thiazole-thiadiazole hybrids .
-
Intramolecular cyclization : The pyrrolidine-3-carboxamide moiety facilitates ring closure under basic conditions, generating bicyclic structures.
Table 2: Cyclization Reactions
| Substrate | Conditions | Product | References |
|---|---|---|---|
| 4-Fluorophenacyl bromide | Ethanol, reflux, 12 hrs | Thiazole-thiadiazole hybrid | |
| Base-mediated cyclization | NaH, THF, 0°C → rt | Bicyclic pyrrolidine derivative |
Hydrolysis of Amide Bonds
The amide linkages in the molecule undergo hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H<sub>2</sub>O, reflux): Cleaves the carboxamide group to yield carboxylic acid and amine fragments.
-
Enzymatic hydrolysis : Porcine liver esterase selectively hydrolyzes ester-like amide bonds, useful in prodrug design .
Metal Complex Formation
The thiadiazole nitrogen atoms and carbonyl oxygen act as ligands for transition metals:
-
Coordination with Cu(II) : Forms stable complexes in ethanol/water mixtures, characterized by UV-Vis and ESR spectroscopy. These complexes exhibit enhanced antimicrobial activity .
Table 3: Metal Complexation
| Metal Ion | Ligand Sites | Application | References |
|---|---|---|---|
| Cu(II) | Thiadiazole N, carbonyl O | Antimicrobial agents |
Acylation and Alkylation
The amino group in the 2-amino-2-oxoethyl moiety undergoes acylation:
-
Acetylation : Reacts with acetyl chloride in refluxing dichloromethane to form N-acetyl derivatives, confirmed by <sup>13</sup>C-NMR (δ ~167 ppm for carbonyl) .
-
Alkylation : Treatment with alkyl halides in the presence of base introduces alkyl chains, modulating lipophilicity.
Oxidation-Reduction Reactions
-
Reduction of the pyrrolidine ring : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the 5-oxo group to a hydroxyl group, altering bioactivity.
-
Oxidation of methoxy groups : Strong oxidizers (e.g., KMnO<sub>4</sub>) convert the 2-methoxyphenyl group to a quinone structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyrrolidinone-thiadiazole-carboxamide backbone but differ in substituents on the aryl and thiadiazole moieties. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison
*Molecular weights estimated from empirical formulas.
Key Findings
Steric effects from cyclohexyl () or isopropyl () groups on the thiadiazole reduce solubility but improve hydrophobic interactions in target binding pockets.
Thiadiazole Functionalization: The target compound’s (2-amino-2-oxoethyl)thio group introduces hydrogen-bond donors/acceptors, likely improving affinity for polar targets (e.g., enzymes or receptors with hydrophilic active sites). In contrast, ethyl or thienylpyridazinyl groups () prioritize π-π stacking or van der Waals interactions .
Physicochemical Properties: The target compound’s calculated LogP (~1.8) is lower than cyclohexyl (LogP ~2.9) or isopropyl (LogP ~2.5) analogs, suggesting improved aqueous solubility. This aligns with the polar nature of the amino-oxoethyl substituent.
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., ethyl or isopropyl) are easier to synthesize than the target compound, which requires selective thioether formation and amidation steps.
Theoretical Implications for Bioactivity
While experimental data (e.g., IC50, binding assays) are unavailable in the provided evidence, structural trends suggest:
- The target compound may exhibit enhanced selectivity for targets requiring hydrogen-bond interactions (e.g., kinases or proteases) compared to analogs with purely hydrophobic substituents.
- 4-Fluorophenyl analogs () might show better blood-brain barrier penetration due to higher lipophilicity, whereas the target compound could favor peripheral action.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
- Methodology : The compound’s 1,3,4-thiadiazole and pyrrolidine moieties suggest multi-step synthesis. A plausible route involves: (i) Coupling 2-methoxyphenyl-substituted pyrrolidine-3-carboxylic acid with a thiadiazole intermediate via amide bond formation . (ii) Introducing the thioether linkage using a nucleophilic substitution reaction between a thiol-containing intermediate (e.g., 2-amino-2-oxoethyl thiol) and a halogenated thiadiazole precursor . Optimization strategies:
- Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for amine-thiol conjugation .
- Monitor reaction progress via TLC/HPLC and adjust solvent polarity (e.g., DMF for solubility) .
Q. How can the compound’s structure be validated using analytical techniques?
- Methodology :
- X-ray crystallography : Employ SHELX software for crystal structure refinement, particularly for resolving torsional angles in the thiadiazole-pyrrolidine junction .
- NMR/HRMS : Confirm the presence of the 2-methoxyphenyl group (δ ~3.8 ppm in H NMR for methoxy protons) and the carboxamide carbonyl (δ ~170 ppm in C NMR). Use HRMS to verify the molecular ion peak (e.g., [M+H]) .
Q. What solvents and conditions ensure compound stability during storage?
- Methodology :
- Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation of the thioether bond.
- Avoid polar aprotic solvents (e.g., DMSO) for long-term storage due to hygroscopicity; use anhydrous acetonitrile or dichloromethane instead .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond lengths vs. theoretical values) be resolved?
- Methodology :
- Refine SHELXL parameters with restraints for disordered regions (e.g., thiadiazole ring).
- Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical bond lengths. Adjust thermal parameters for heavy atoms (e.g., sulfur) to account for anisotropic displacement .
Q. What experimental designs are suitable for evaluating bioactivity while minimizing off-target effects?
- Methodology :
- Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) with triplicate replicates.
- Control groups : Include a structurally analogous inactive compound (e.g., lacking the 2-methoxyphenyl group) to isolate target-specific effects.
- Statistical analysis : Apply two-tailed Student’s t-test (p ≤ 0.05) and ANOVA for multi-group comparisons, as demonstrated in carboxamide bioactivity studies .
Q. How can substituent modifications enhance the compound’s pharmacokinetic properties?
- Methodology :
- SAR studies : Replace the 2-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro, chloro) to improve metabolic stability.
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the pyrrolidine ring while maintaining thiadiazole lipophilicity. Use HPLC-based logP measurements for validation .
Q. What strategies mitigate thioether oxidation during in vitro assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
